molecular formula C16H22BNO4 B3104254 1-(3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)azetidin-1-yl)ethanone CAS No. 1467060-02-1

1-(3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)azetidin-1-yl)ethanone

Cat. No. B3104254
M. Wt: 303.2 g/mol
InChI Key: BETZJMWEJCTSQY-UHFFFAOYSA-N
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Description

1-(3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)azetidin-1-yl)ethanone, or “DME” for short, is a boron-containing compound belonging to the class of boron-containing heterocyclic compounds. It has been studied extensively in recent years due to its potential use as a drug target in the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediates in Organic Synthesis : Compounds like 1-(3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)azetidin-1-yl)ethanone are often used as intermediates in organic syntheses. For example, a related compound (3S,4S)‐3‐Amino‐1‐(3,4‐Dimethoxybenzyl)‐4‐[(R)‐2,2‐Dimethyl‐1,3‐Dioxolan‐4‐yl]‐2‐Azetidinone was used as an intermediate in the synthesis of complex organic molecules (Hubschwerlen & Specklin, 2003).

  • Synthesis of Potential Fungicides : Some azetidinones have been synthesized for potential use as fungicides, demonstrating the chemical versatility of these compounds (Giri, Kumar, & Nizamuddin, 1989).

  • Electron Impact-Induced Rearrangement Studies : Compounds in the dioxaborinan family have been studied for their behavior under electron impact, providing insight into their chemical stability and reactivity (Brindley & Davis, 1971).

Pharmacological and Biological Applications

  • Antibacterial and Antifungal Properties : Some azetidinone derivatives have been tested for antibacterial and antifungal properties, highlighting their potential in pharmaceutical applications (Mistry & Desai, 2006).

  • Wound-Healing Potential : Certain ethanone derivatives have been evaluated for their wound-healing capabilities in vivo, suggesting possible applications in medical treatments (Vinaya et al., 2009).

  • Antimicrobial and Antitubercular Activities : Pyrimidine-azetidinone analogues have been synthesized and evaluated for antimicrobial and antitubercular activities, indicating their potential use in treating bacterial infections (Chandrashekaraiah et al., 2014).

Material Science and Catalysis

  • Formation of CC'N-Osmium Complexes : Azetidinones have been used in the preparation of CC'N-pincer ligands for osmium complexes, suggesting applications in catalysis and material science (Casarrubios et al., 2015).

properties

IUPAC Name

1-[3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO4/c1-12(19)18-8-15(9-18)22-14-6-4-13(5-7-14)17-20-10-16(2,3)11-21-17/h4-7,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETZJMWEJCTSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC3CN(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141920
Record name 1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)azetidin-1-yl)ethanone

CAS RN

1467060-02-1
Record name 1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1467060-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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